molecular formula C22H23NO6S2 B6520482 N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4,5-trimethoxybenzamide CAS No. 896332-49-3

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4,5-trimethoxybenzamide

Cat. No.: B6520482
CAS No.: 896332-49-3
M. Wt: 461.6 g/mol
InChI Key: PBMZOZSERZYJBS-UHFFFAOYSA-N
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Description

N-[2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4,5-trimethoxybenzamide is a synthetic small molecule featuring a 3,4,5-trimethoxybenzamide core linked to a benzenesulfonyl group and a thiophen-2-yl moiety via an ethyl bridge. This compound is structurally designed to combine electron-rich aromatic systems (methoxy groups) with sulfur-containing heterocycles (thiophene and sulfonyl groups), which are often associated with enhanced bioavailability and diverse pharmacological activities, including anticancer and anti-inflammatory effects .

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6S2/c1-27-17-12-15(13-18(28-2)21(17)29-3)22(24)23-14-20(19-10-7-11-30-19)31(25,26)16-8-5-4-6-9-16/h4-13,20H,14H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMZOZSERZYJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the following components:

  • Benzenesulfonyl group : Enhances solubility and interaction with biological targets.
  • Thiophene ring : Contributes to the electronic properties and potential reactivity.
  • 3,4,5-trimethoxybenzamide moiety : Known for various biological activities including anticancer properties.

Molecular Formula : C₁₉H₂₃N₂O₄S
Molecular Weight : 393.46 g/mol

Antibacterial and Antifungal Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. In vitro studies have shown promising results against various strains of bacteria and fungi.

Microorganism Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansEffective antifungal activity

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A derivative of 3,4,5-trimethoxybenzamide was evaluated for antiproliferative activity against several cancer cell lines. Notably, it demonstrated significant cytotoxicity against:

  • MDA-MB-231 (breast cancer) : IC₅₀ = 3.01 μM
  • HCT-116 (colon cancer) : IC₅₀ = 5.20 μM
  • HeLa (cervical cancer) : IC₅₀ = 11.09 μM

The mechanism involves the induction of cell cycle arrest in the G2/M phase and inhibition of tubulin polymerization, which is critical for mitosis .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : The sulfonamide group can inhibit enzymes involved in bacterial metabolism.
  • Disruption of Microtubule Dynamics : Similar compounds have been shown to interfere with microtubule formation, leading to apoptosis in cancer cells.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study demonstrated that modifications in the sulfonamide structure could enhance antibacterial properties, suggesting that further synthetic variations could yield more potent derivatives.
  • Anticancer Evaluation : The derivative was tested against multiple cancer cell lines with varying degrees of success, indicating the need for further optimization to improve selectivity and reduce toxicity to normal cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

N-(2-Chlorophenyl)-3,4,5-trimethoxy-N-[(thiophen-2-yl)methyl]benzamide
  • Key Differences : Replaces the benzenesulfonyl-ethyl group with a chlorophenyl and thiophen-2-ylmethyl moiety.
  • The chlorophenyl group introduces steric bulk and lipophilicity, which may enhance membrane permeability but reduce solubility .
  • Synthesis : Prepared via nucleophilic substitution or condensation reactions, similar to methods in and .
N-{2-[4-(2-Fluorophenyl)piperazin-1-yl]ethyl}-3,4,5-trimethoxybenzamide
  • Key Differences : Features a fluorophenyl-piperazine side chain instead of the thiophene-sulfonyl system.
  • Impact : The piperazine ring introduces basicity and hydrogen-bonding capacity, which could improve CNS penetration. Fluorine enhances metabolic stability but may reduce thiophene-related π-π stacking interactions .
3,4,5-Trimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
  • Key Differences : Contains a thiazole-sulfamoyl group instead of thiophene-sulfonyl.
  • The sulfamoyl group offers hydrogen-bond donor/acceptor sites, enhancing target specificity .

Physicochemical Properties

Property Target Compound N-(2-Chlorophenyl)-... N-{2-[4-(2-Fluorophenyl)...}
Molecular Weight ~527 g/mol (estimated) 410.87 g/mol 417.47 g/mol
Melting Point Not reported Not reported Not reported
LogP (Predicted) ~3.5 (moderate lipophilicity) ~4.2 ~3.1
Key Functional Groups Benzenesulfonyl, Thiophene Chlorophenyl, Thiophene Fluorophenyl, Piperazine

Notes:

  • The target compound’s benzenesulfonyl group increases acidity (pKa ~1–2) compared to chlorophenyl (pKa ~4–5) .
  • Thiophene’s aromaticity contributes to planar geometry, favoring DNA intercalation or enzyme inhibition, as seen in and .

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